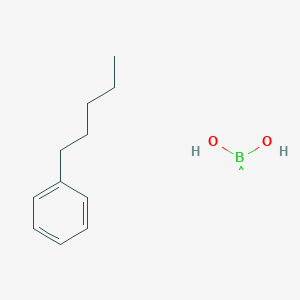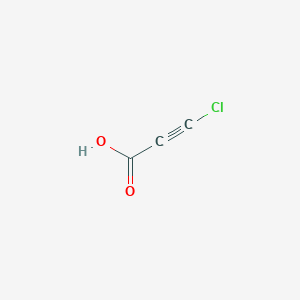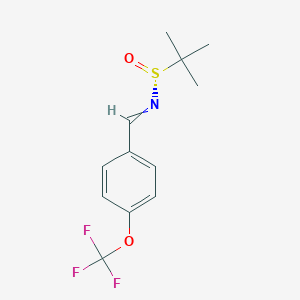
(R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide is an organosulfur compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzylidene moiety, which is further linked to a sulfinamide group. The stereochemistry of the compound is defined by the (R,E) configuration, indicating its specific spatial arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with ®-2-methylpropane-2-sulfinamide. The reaction is carried out under controlled conditions to ensure the formation of the desired (R,E) isomer. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained at low to moderate levels to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The benzylidene moiety can be reduced to yield the corresponding benzyl compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Benzyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of pharmaceutical agents.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, while the sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-methyl-2-propanesulfinamide
- 4-(trifluoromethoxy)benzaldehyde
- ®-tert-butylsulfinamide
Uniqueness
(R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide is unique due to the combination of its trifluoromethoxy group and sulfinamide moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to its individual components or similar compounds.
Eigenschaften
Molekularformel |
C12H14F3NO2S |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
(R)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C12H14F3NO2S/c1-11(2,3)19(17)16-8-9-4-6-10(7-5-9)18-12(13,14)15/h4-8H,1-3H3/t19-/m1/s1 |
InChI-Schlüssel |
PFDZZJOIVBWVRU-LJQANCHMSA-N |
Isomerische SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC=C(C=C1)OC(F)(F)F |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


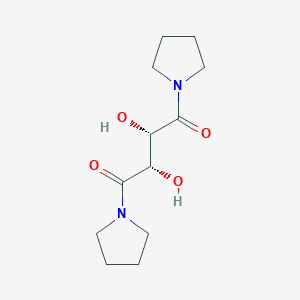
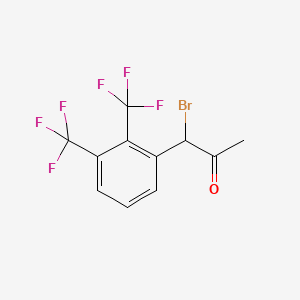

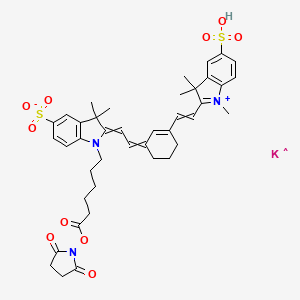
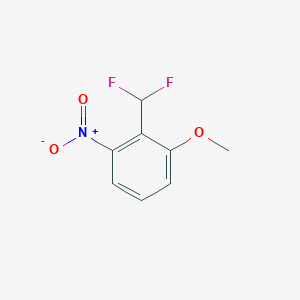


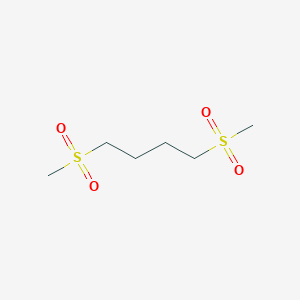
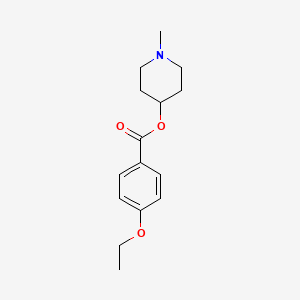
![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)


